3,6-Dichloro-2-(difluoromethoxy)benzyl bromide

CAS No.: 1806328-29-9

Cat. No.: VC2761483

Molecular Formula: C8H5BrCl2F2O

Molecular Weight: 305.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806328-29-9 |

|---|---|

| Molecular Formula | C8H5BrCl2F2O |

| Molecular Weight | 305.93 g/mol |

| IUPAC Name | 2-(bromomethyl)-1,4-dichloro-3-(difluoromethoxy)benzene |

| Standard InChI | InChI=1S/C8H5BrCl2F2O/c9-3-4-5(10)1-2-6(11)7(4)14-8(12)13/h1-2,8H,3H2 |

| Standard InChI Key | KERSTUQEJCBJHK-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1Cl)CBr)OC(F)F)Cl |

| Canonical SMILES | C1=CC(=C(C(=C1Cl)CBr)OC(F)F)Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

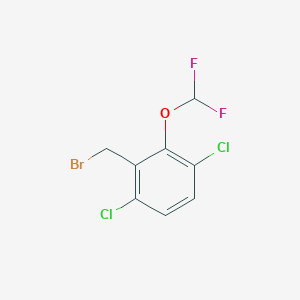

3,6-Dichloro-2-(difluoromethoxy)benzyl bromide features a benzene ring with multiple substitutions including two chlorine atoms at positions 3 and 6, a difluoromethoxy group at position 2, and a bromomethyl group. The chemical structure represents a complex halogenated organic compound with significant synthetic utility.

The molecular structure can be defined through several chemical identifiers:

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₅BrCl₂F₂O |

| Molecular Weight | 305.93 g/mol |

| IUPAC Name | 2-(bromomethyl)-1,4-dichloro-3-(difluoromethoxy)benzene |

| CAS Number | 1806328-29-9 |

Spectral and Structural Data

The compound's structure is further characterized by its spectral data, which helps confirm its identity and purity:

| Identifier | Value |

|---|---|

| Standard InChI | InChI=1S/C8H5BrCl2F2O/c9-3-4-5(10)1-2-6(11)7(4)14-8(12)13/h1-2,8H,3H2 |

| Standard InChIKey | KERSTUQEJCBJHK-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1Cl)CBr)OC(F)F)Cl |

| PubChem Compound ID | 121591632 |

The arrangement of atoms in this molecule creates a relatively planar structure with the benzene ring serving as the core scaffold. The presence of electron-withdrawing groups (chlorine atoms, difluoromethoxy group) affects the electron distribution across the molecule, influencing its reactivity.

Synthesis

The synthesis of 3,6-Dichloro-2-(difluoromethoxy)benzyl bromide typically involves the bromination of 3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol. This reaction pathway represents a common approach to introducing the bromomethyl functionality into complex aromatic systems.

The typical synthesis procedure involves:

-

Starting with 3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol as the precursor

-

Reaction with brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr)

-

Conducting the reaction in appropriate solvents like dichloromethane or chloroform

-

Purification through standard techniques such as column chromatography

This synthetic approach aligns with similar bromination reactions observed in related compounds, where the hydroxyl group is substituted with bromine to form the corresponding benzyl bromide.

Applications

Synthetic Intermediate

3,6-Dichloro-2-(difluoromethoxy)benzyl bromide serves primarily as an intermediate in organic synthesis. Its complex structure with multiple functionalities makes it a valuable building block for constructing more elaborate molecules. The presence of the reactive bromomethyl group enables various transformations including:

-

Nucleophilic substitution reactions

-

Formation of carbon-carbon bonds through coupling reactions

-

Construction of heterocyclic compounds

-

Development of pharmaceutical candidates

These applications span across pharmaceutical synthesis and organic chemistry research, where the compound's unique chemical properties are leveraged to develop new compounds with specific functionalities.

Comparison with Related Compounds

Several structurally related compounds share similarities with 3,6-Dichloro-2-(difluoromethoxy)benzyl bromide, providing context for understanding its chemical properties and potential applications.

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| 3,6-Dichloro-2-(difluoromethoxy)benzyl bromide | C₈H₅BrCl₂F₂O | 305.93 g/mol | Reference compound |

| 2,6-Dichloro-3-(difluoromethoxy)benzyl bromide | C₈H₅BrCl₂F₂O | 305.93 g/mol | Different positions of chlorine atoms (2,6 vs 3,6) |

| 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide | C₈H₄BrCl₂F₃ | 307.92 g/mol | Contains trifluoromethyl group instead of difluoromethoxy |

| 3',6'-Dichloro-2'-(difluoromethoxy)phenacyl bromide | C₉H₅BrCl₂F₂O₂ | 333.94 g/mol | Contains an additional ketone group |

These related compounds share similar reactive functionalities but have distinct substitution patterns or additional functional groups, which can lead to differences in reactivity, stability, and potential applications .

Research Findings and Future Directions

Current research on compounds like 3,6-Dichloro-2-(difluoromethoxy)benzyl bromide focuses on their potential applications in medicinal chemistry and materials science. The compound's reactivity and functional groups make it a subject of interest for developing new pharmaceuticals and materials with specific properties.

Synthetic Methodologies

The development of more efficient and environmentally friendly methods for the synthesis of 3,6-Dichloro-2-(difluoromethoxy)benzyl bromide represents another important research direction. Current synthetic methods often rely on strong brominating agents, which may pose environmental and safety concerns. Alternative approaches using milder reagents or catalytic methods could improve the sustainability of producing this valuable intermediate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume